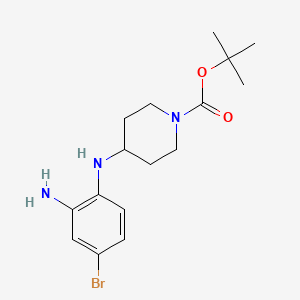

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate

Vue d'ensemble

Description

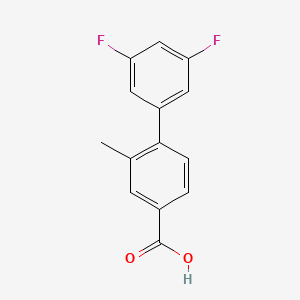

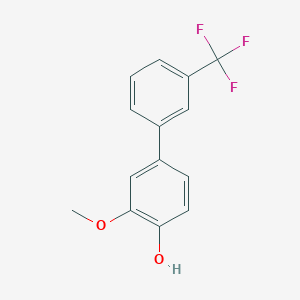

“tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate” is a chemical compound that has been identified as a precursor in the synthesis of illicit fentanyl . Fentanyl is a synthetic opioid that has contributed significantly to the opioid crisis in North America .

Synthesis Analysis

The synthesis of this compound involves specific precursor chemicals. In 2017, two main precursors, namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control . Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular structure of this compound is complex, and its incorporation into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the use of specific precursor chemicals. The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .Applications De Recherche Scientifique

Pharmacological Activity and Structure-Activity Relationships

- Engelhardt (1984) explored derivatives of amino-halogen substituted phenyl-aminoethanols, showing how the alteration of certain substituents led to compounds with significant beta-mimetic and beta-blocking activities, highlighting the role of structural variations in influencing pharmacological properties (Engelhardt, 1984).

Potential Antiepileptic Properties

- Marona et al. (1998) synthesized and analyzed aminoisopropanoloxy derivatives of 2-xanthone, which included tert-butyl-amino derivatives. The study revealed the potential antiepileptic activity of these compounds, emphasizing the significance of structural modifications in enhancing pharmacological effectiveness (Marona, Górka, & Szneler, 1998).

Analgesic Properties

- Waters (1977) synthesized and assessed 2,4,5-Trimethylpyrrole-3-carboxylic acid esters of tropanols and related compounds for analgesic activity, showcasing the potential of tert-butyl-amino derivatives in creating effective analgesics (Waters, 1977).

Antihypertensive Activity

- Clark et al. (1983) investigated spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones with tert-butyl-amino derivations for antihypertensive activity, offering insights into the structure-activity relationship and the potential therapeutic applications of these compounds (Clark et al., 1983).

Vasodilator Activity and Cardiovascular Research

- Chen et al. (2011) synthesized haloperidol derivatives, including those with a tert-butyl-amino piperidine structure, to study their vasodilatory activity and potential as calcium channel blockers, highlighting their relevance in cardiovascular disease research (Chen et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is used for pain management. The primary target of fentanyl and its derivatives is the opioid receptors in the central nervous system .

Mode of Action

As an intermediate in the synthesis of fentanyl, 1-Boc-4-AP contributes to the overall mode of action of the final product. Fentanyl acts by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Biochemical Pathways

The biochemical pathways involved in the action of 1-Boc-4-AP are those related to the synthesis and action of fentanyl. Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . The addition of 1-Boc-4-AP in the synthesis process contributes to the final structure and potency of fentanyl .

Pharmacokinetics

Fentanyl is known for its rapid onset and short duration of action, which is attributed to its high lipid solubility and its ability to quickly cross the blood-brain barrier .

Result of Action

The result of the action of 1-Boc-4-AP is seen in the effects of the compounds it helps synthesize. For instance, fentanyl, a common end product of synthesis processes involving 1-Boc-4-AP, is a potent opioid that can provide significant pain relief. It can also cause serious harm, including addiction and overdose .

Action Environment

The action environment of 1-Boc-4-AP is primarily the chemical reactions in which it is used as an intermediate. The efficiency of these reactions can be influenced by various factors, including temperature, pH, and the presence of other chemicals. In the broader context, the use and effects of 1-Boc-4-AP are also influenced by regulatory controls due to its role in the synthesis of controlled substances .

Propriétés

IUPAC Name |

tert-butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDALQGCUNYHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737904 | |

| Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate | |

CAS RN |

1383968-85-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-4-bromophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383968-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3059810.png)

![3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3059813.png)

![5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B3059814.png)